
(S)-アミノグルテチミド
概要
説明
ガロフラビンは、化学式C₁₂H₆O₈を持つ化合物です。それは、解糖系に関与する酵素である乳酸脱水素酵素(LDH)の強力な阻害剤として作用します。LDHは、ピルビン酸を乳酸に変換する触媒反応を担い、細胞のエネルギー代謝において重要な役割を果たします。 ガロフラビンによるLDHの阻害はこのプロセスを妨げ、癌細胞の増殖に影響を与えます .
2. 製法
合成経路:: ガロフラビンは様々な方法で合成することができます。一般的な方法の一つは、適切な前駆体を反応させて化合物を作成することです。残念ながら、ガロフラビンの合成経路と条件は、文献では広く記載されていません。
工業生産:: ガロフラビンの大規模な工業生産方法に関する情報は限られています。
科学的研究の応用
(S)-(-)-Aminoglutethimide is a compound with several applications, primarily in the medical and scientific research fields .
Scientific Research Applications
S)-(−)-Aminoglutethimide is useful as an internal standard for separating pyridoglutethimide enantiomers using HPLC (High-Performance Liquid Chromatography) . It can also be used in studies of steroid hormones and their effects on human cytomegalovirus replication within adrenocortical cells .
Medical Applications
Aminoglutethimide (AG), not specifically the (S) enantiomer, has been used to treat various conditions, including Cushing's syndrome, breast cancer, and prostate cancer . It functions as an adrenocortical steroid synthesis inhibitor . AG inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, which leads to a reduction in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .
Cushing's Syndrome
Aminoglutethimide is used to suppress adrenal function in patients with Cushing's syndrome .
Cancer Treatment
AG has been used in treating malignant neoplasms of the female breast and carcinoma in situ of the breast . It has also been explored, with limited effectiveness, in the treatment of prostate cancer . Aminoglutethimide can produce a state of "medical" adrenalectomy by blocking the production of adrenal steroids and the conversion of androgens to estrogens . For breast and prostate cancer treatment, AG is often administered with corticosteroids like hydrocortisone or prednisone to prevent adrenal insufficiency .
Other Medical Uses
AG has been used as an anticonvulsant in the treatment of petit mal epilepsy . It can also treat secondary hyperaldosteronism, edema, adrenocortical carcinoma, and ectopic adrenocorticotropic hormone (ACTH) producing tumors .
Combination Therapy
準備方法
Synthetic Routes:: Galloflavin can be synthesized using various methods. One common approach involves the reaction of suitable precursors to form the compound. Unfortunately, specific synthetic routes and conditions for Galloflavin’s preparation are not widely documented in the literature.
Industrial Production:: Information on large-scale industrial production methods for Galloflavin remains limited
化学反応の分析
反応:: ガロフラビンは、LDH阻害剤としての特殊な役割のために、広範囲の化学変換を受けません。 LDH活性を阻害する複合体を形成するために、ピルビン酸と相互作用します。
一般的な試薬と条件::- ピルビン酸: ガロフラビンはピルビン酸に結合し、LDHの機能を阻害します。
- 溶媒: ジメチルスルホキシド(DMSO)などの有機溶媒は、ガロフラビンの研究によく用いられます。
主要な生成物:: ガロフラビンとLDHの相互作用の主な生成物は、乳酸産生の阻害です。この阻害は、癌細胞の代謝と成長に影響を与えます。
4. 科学研究への応用
ガロフラビンは、いくつかの科学分野で注目を集めています:
癌研究: LDH阻害の可能性は、癌治療において重要です。
代謝研究: 研究者は、細胞のエネルギー代謝への影響を調べています。
創薬: ガロフラビンは、LDHを標的とする薬物のリード化合物となりえます。
作用機序
ガロフラビンのメカニズムには以下が含まれます:
LDH阻害: LDHに結合することにより、ガロフラビンはピルビン酸から乳酸への変換を防ぎます。
解糖系の阻害: LDHの阻害は、解糖系経路に影響を与え、ATP産生と癌細胞の成長に影響を与えます。
類似化合物との比較
ガロフラビンは、LDH阻害の特異性によりユニークですが、他の関連する化合物には以下のようなものがあります。
解糖系阻害剤: 解糖系経路を標的とする化合物。
代謝モジュレーター: 細胞代謝に影響を与える薬剤。
生物活性
(S)-aminoglutethimide, commonly referred to as aminoglutethimide (AG), is a compound recognized primarily for its role as an aromatase inhibitor and its applications in treating estrogen-dependent cancers. This article delves into the biological activity of (S)-aminoglutethimide, examining its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.
Overview of Aminoglutethimide
Aminoglutethimide is a synthetic compound that inhibits steroidogenesis by blocking the conversion of cholesterol to pregnenolone, thereby reducing the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. Its primary clinical applications include the treatment of Cushing's syndrome and advanced breast cancer .
The mechanism of action for aminoglutethimide involves:
- Inhibition of Aromatase : AG binds to aromatase, an enzyme crucial for converting androgens to estrogens. This inhibition leads to decreased estrogen levels, which is beneficial in treating hormone-sensitive tumors .
- Steroidogenesis Inhibition : By blocking several enzymatic steps in steroid synthesis, AG effectively induces a state akin to "medical adrenalectomy" by suppressing adrenal steroid production .
Pharmacokinetics
The pharmacokinetic profile of (S)-aminoglutethimide reveals significant insights into its efficacy:
- Absorption : Rapidly absorbed from the gastrointestinal tract with bioavailability comparable between tablet and solution forms.
- Distribution : Exhibits a volume of distribution that remains largely undefined but is noted for its protein binding capacity (21-25%) .
- Metabolism and Excretion : Approximately 34-54% of the administered dose is excreted unchanged in urine within 48 hours, alongside N-acetyl derivatives .
Biological Activity and Case Studies
- Aromatase Inhibition in Breast Cancer :
-
Adverse Effects :
- Despite its therapeutic benefits, aminoglutethimide is associated with agranulocytosis, a severe drop in neutrophil counts that increases infection risk. A notable case involved a patient who developed septicemia linked to AG-induced agranulocytosis . The incidence rate reported in clinical trials was approximately 0.9% among 1,345 patients treated with AG .
-
Free Radical Formation :
- Research has shown that aminoglutethimide can induce protein free radical formation through metabolism by myeloperoxidase (MPO), which may contribute to its adverse effects such as agranulocytosis. This process was evidenced by electron spin resonance spectroscopy detecting phenyl radical adducts derived from AG .
Comparative Efficacy
The following table summarizes the comparative efficacy of aminoglutethimide against other aromatase inhibitors:
Drug Name | Dosage | % Inhibition | Type | IC50 (nM) |
---|---|---|---|---|
Aminoglutethimide | 250 mg 4x/day p.o. | 90.6% | Type II | 4500 |
Exemestane | 25 mg 1x/day p.o. | 97.9% | Type I | 15 |
Fadrozole | 1 mg 1x/day p.o. | 82.4% | Type II | ? |
特性
IUPAC Name |
2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHISTVMLJLECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205354, DTXSID30972802 | |
Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568-80-9, 57288-03-6 | |
Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galloflavin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 568-80-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。